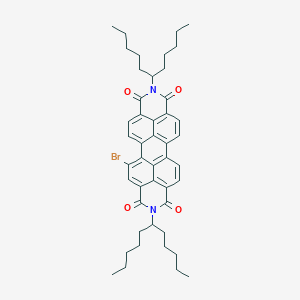
1-Bromo-N,N'-di(undecan-6-yl)-3,4,9,10-perylene dicarboximide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-N,N’-di(undecan-6-yl)-3,4,9,10-perylene dicarboximide is a complex organic compound that belongs to the family of perylene diimides. These compounds are known for their excellent photophysical properties, making them valuable in various scientific and industrial applications, particularly in the field of organic photovoltaics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-N,N’-di(undecan-6-yl)-3,4,9,10-perylene dicarboximide typically involves the Suzuki coupling reaction. This reaction is performed by coupling 2,2′,7,7′-tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9′-bifluorenylidene with 1-bromo-N,N’-di(undecan-6-yl)perylene-3,4:9,10-bis(dicarboximide) under specific conditions .
Industrial Production Methods
While the detailed industrial production methods are not extensively documented, the Suzuki coupling reaction remains a cornerstone for large-scale synthesis due to its efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-N,N’-di(undecan-6-yl)-3,4,9,10-perylene dicarboximide primarily undergoes substitution reactions. The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Reagents: Common reagents include palladium catalysts, boronic acids, and bases such as potassium carbonate.
Conditions: The reactions are typically carried out in organic solvents like toluene or dimethylformamide at elevated temperatures.
Major Products
The major products formed from these reactions depend on the substituents introduced during the substitution process. For example, replacing the bromine atom with a phenyl group would yield a phenyl-substituted perylene diimide derivative.
Aplicaciones Científicas De Investigación
1-Bromo-N,N’-di(undecan-6-yl)-3,4,9,10-perylene dicarboximide has several scientific research applications:
Organic Photovoltaics: It is used as a non-fullerene acceptor in organic solar cells, contributing to the development of more efficient and stable photovoltaic devices.
Fluorescent Probes: Due to its strong fluorescence, it is employed in biological imaging and as a fluorescent probe in various biochemical assays.
Material Science: The compound is used in the fabrication of organic electronic devices, including organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs).
Mecanismo De Acción
The mechanism by which 1-Bromo-N,N’-di(undecan-6-yl)-3,4,9,10-perylene dicarboximide exerts its effects is primarily through its electronic properties. The compound’s ability to absorb and emit light makes it an excellent candidate for applications in organic electronics and photovoltaics. The molecular targets and pathways involved include the interaction with light and the subsequent generation of excitons, which are crucial for the functioning of organic solar cells and other electronic devices.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-N,N’-dihexylnaphthalene-2,36,7-bis(dicarboximide): Another non-fullerene acceptor used in organic photovoltaics.
N,N’-di(undecan-6-yl)-3,4,9,10-perylene dicarboximide: A similar compound without the bromine atom, used in similar applications but with different electronic properties.
Uniqueness
1-Bromo-N,N’-di(undecan-6-yl)-3,4,9,10-perylene dicarboximide is unique due to its bromine substituent, which allows for further functionalization through substitution reactions. This makes it a versatile compound for various applications in material science and organic electronics.
Propiedades
Fórmula molecular |
C46H53BrN2O4 |
|---|---|
Peso molecular |
777.8 g/mol |
Nombre IUPAC |
11-bromo-7,18-di(undecan-6-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone |
InChI |
InChI=1S/C46H53BrN2O4/c1-5-9-13-17-28(18-14-10-6-2)48-43(50)33-24-21-30-31-22-25-35-40-36(46(53)49(45(35)52)29(19-15-11-7-3)20-16-12-8-4)27-37(47)41(42(31)40)32-23-26-34(44(48)51)39(33)38(30)32/h21-29H,5-20H2,1-4H3 |
Clave InChI |
NMBZRUJXCUYRBN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(CCCCC)N1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=C(C=C7C6=C(C=C5)C(=O)N(C7=O)C(CCCCC)CCCCC)Br)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2,3-Dimethoxyphenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080977.png)

![2,4,10,12-tetramethyl-7-N,15-N,15-N-tris[(1S)-1-phenylethyl]-7-N-[(1R)-1-phenylethyl]-6,8,14,16-tetraoxa-7,15-diphosphatetracyclo[7.7.2.05,17.013,18]octadeca-1(17),2,4,9,11,13(18)-hexaene-7,15-diamine](/img/structure/B14080984.png)
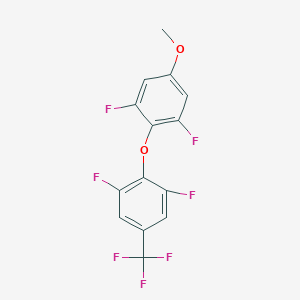


![Tert-butyl 4-[2-(hydroxymethyl)pent-4-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B14081004.png)
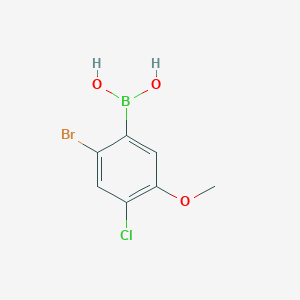
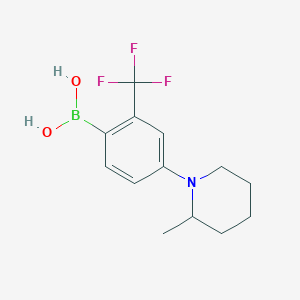
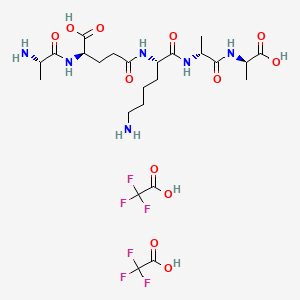

![2-(2-Hydroxyethyl)-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081022.png)

